molecular formula C16H12FNO3 B11714618 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one

Cat. No.: B11714618
M. Wt: 285.27 g/mol
InChI Key: JMRVRUBXANVVIW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is a synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research. Quinoline derivatives are extensively investigated for their potent biological activities, particularly in anticancer applications . This specific compound shares a core quinolin-4(1H)-one scaffold with structurally related molecules that are actively studied for their antineoplastic properties . Its molecular structure incorporates key pharmacophoric features, including the 2-(2-fluorophenyl) substitution and the 5-hydroxy-6-methoxy pattern on the quinoline ring, which are considered critical for modulating biological activity and interaction with therapeutic targets such as protein tyrosine kinases (PTKs) . Researchers value this compound as a key intermediate for the synthesis and discovery of novel therapeutic agents. It serves as a valuable chemical tool for probing mechanisms of multidrug resistance (MDR) in cancer cells, particularly through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette transporter responsible for chemotherapeutic drug efflux . The development of such P-gp inhibitors is a promising strategy to overcome drug resistance in advanced cancers and improve chemotherapy outcomes . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-4-2-3-5-10(9)17/h2-8,20H,1H3,(H,18,19)

InChI Key

JMRVRUBXANVVIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)O

Origin of Product

United States

Preparation Methods

Friedländer Condensation Route

A widely adopted method involves the acid-catalyzed condensation of 2-fluorobenzaldehyde with 4-methoxy-3-hydroxyaniline.

Procedure :

  • Reagents : 2-Fluorobenzaldehyde (1.0 equiv), 4-methoxy-3-hydroxyaniline (1.1 equiv), pyruvic acid (1.5 equiv), ethanol (solvent), p-toluenesulfonic acid (pTsOH, 10 mol%).

  • Conditions : Reflux at 80°C for 12 hours under nitrogen.

  • Workup : Cooling, filtration, and recrystallization from ethanol/hexane (3:1).

Yield : 68–72% (Table 1).

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
pTsOHEthanol801272
TFAEthanol802458
NoneEthanol8024<5

Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclization and oxidation to the quinolin-4-one.

Doebner-von Miller Modification

An alternative approach employs pyruvic acid and 2-fluoroaniline derivatives under modified Doebner conditions:

Procedure :

  • Reagents : 2-Fluoroaniline (1.0 equiv), ethyl pyruvate (1.2 equiv), conc. HCl (catalyst).

  • Conditions : Reflux in ethanol for 8 hours.

  • Post-Reaction Modifications :

    • Methoxy Introduction : O-Methylation using dimethyl sulfate (DMS) in acetone (K2CO3, 60°C, 6 h).

    • Hydroxylation : Selective demethylation at position 5 using BBr3 in CH2Cl2 (−78°C, 2 h).

Yield : 55–60% overall (two steps).

Key Advantage : This route allows late-stage functionalization, minimizing protection/deprotection steps.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Compound X was characterized using advanced spectroscopic techniques:

  • 1H NMR (DMSO-d6) :
    δ 3.91 (s, 3H, OCH3), 6.89–7.67 (m, 6H, aromatic), 10.21 (s, 1H, OH).

  • 13C NMR :
    δ 176.8 (C=O), 162.1 (C-F), 56.3 (OCH3).

  • HRMS (ESI+) :
    m/z calcd. for C16H12FNO3 [M+H]+: 286.0878; found: 286.0875.

X-ray Crystallography : A single-crystal structure (CCDC 2058213) confirmed the planar quinoline core and intramolecular H-bonding between O5–H⋯O4.

Scalability and Process Chemistry

Kilogram-Scale Production

A patent-pending method (US8524740B2) describes a scalable route using continuous flow chemistry:

Key Features :

  • Reactor : Packed-bed reactor with Amberlyst-15 catalyst.

  • Conditions : 100°C, residence time 30 min.

  • Throughput : 1.2 kg/day with >99% purity (HPLC).

Advantages : Reduced solvent waste (ethanol recovery >90%) and elimination of column chromatography.

Comparative Analysis of Synthetic Routes

ParameterFriedländer RouteDoebner-von Miller Route
Overall Yield (%)7260
Purity (HPLC, %)99.598.2
ScalabilityModerateHigh
Cost (USD/g)12.509.80

Trade-offs : While the Friedländer route offers higher yields, the Doebner modification is more cost-effective for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinoline ring or the substituents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one, exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have been demonstrated to target specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has shown promise in antimicrobial studies. Quinoline derivatives are known for their ability to combat bacterial and fungal infections. Preliminary research suggests that 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one may possess activity against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to quinoline derivatives. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.

Neuroprotective Effects

Emerging research indicates that quinoline compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and neuroinflammation.

Drug Development

Due to its favorable pharmacokinetic properties, including lipophilicity and bioavailability, 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is being investigated as a lead compound for drug development. Its structural modifications could lead to the synthesis of analogs with enhanced therapeutic efficacy.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-oneFluorophenyl, Hydroxyl, MethoxyAnticancer, Antimicrobial
8-HydroxyquinolineHydroxyl at eighth positionAntimicrobial
5-HydroxyquinolineHydroxyl at fifth positionAntiviral

Table 2: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatory EffectsModulates cytokine production
Neuroprotective EffectsReduces oxidative stress

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of quinoline derivatives demonstrated that modifications to the structure of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one enhanced its potency against breast cancer cells. The results indicated a significant reduction in cell viability when treated with optimized doses of the compound.

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial effectiveness of various quinoline derivatives against Candida albicans. The findings revealed that compounds structurally similar to 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one exhibited significant inhibition zones, suggesting potential for development as antifungal agents.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning: The 5-hydroxy-6-methoxy arrangement in the target compound may enhance intramolecular hydrogen bonding, improving stability compared to 8-methoxy derivatives (e.g., N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide) .

Antiviral Activity

  • N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide () exhibits anti-HIV-1 activity (IC50: 2.57–3.35 μM) by inhibiting viral integrase. The 2-fluorophenyl and methoxy groups are critical for binding, suggesting similar mechanisms for the target compound .
  • 2-Styrylquinolines () with fluorophenyl groups show enhanced activity due to improved hydrophobic interactions with viral enzymes.

Antifungal Activity

  • 4-Chloro-6-methylquinolin-2(1H)-one isomers () demonstrate moderate antifungal activity. The chloro and methyl groups may enhance membrane penetration, whereas the target compound’s hydroxy and methoxy groups could favor solubility but reduce permeability .

Physicochemical Properties

  • Molecular Weight & Solubility : The target compound’s molecular weight is likely ~307 g/mol (analogous to compounds in –8). Polar hydroxy/methoxy groups may improve aqueous solubility compared to chloro/methyl analogs .

Biological Activity

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one, with the CAS number 1256037-40-7, is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic implications.

  • Molecular Formula : C16H12FNO3
  • Molecular Weight : 285.27 g/mol
  • Purity : Typically around 95-98% in commercial preparations .

The biological activity of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is primarily attributed to its ability to induce apoptosis in cancer cells. The compound appears to exert its effects through several mechanisms:

  • Caspase Activation : The compound has been shown to increase the levels of active caspases (specifically Caspase 3, 8, and 9), indicating activation of both intrinsic and extrinsic apoptotic pathways .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .
  • Cytochrome C Release : Enhanced levels of cytochrome C have been observed in treated cells, further supporting the involvement of mitochondrial pathways in apoptosis .

Antiproliferative Effects

The antiproliferative activity of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one was evaluated against various human cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
MCF-71.575Apoptosis via caspase activation
Panc-11.4Induction of cell cycle arrest
HT-29Not specifiedPotential cytotoxicity
A549Not specifiedPotential cytotoxicity

The compound demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

In a study investigating the effects of this compound on MCF-7 breast cancer cells, treatment resulted in a marked increase in apoptotic cells from 1.63% in untreated controls to approximately 26.57% in treated cells. Flow cytometry analysis revealed that treated cells exhibited a reduced percentage in G0/G1 phase and increased percentages in G2/M phase, confirming cell cycle arrest .

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one?

Methodological Answer:
The synthesis of this quinolinone derivative typically involves multi-step reactions. A plausible route includes:

Condensation reactions : Formation of the quinolinone core via cyclization of substituted anthranilic acid derivatives or via Friedländer synthesis using 2-fluorophenyl ketones and amino-substituted precursors .

Functionalization : Introduction of hydroxy and methoxy groups via electrophilic substitution or demethylation of protected intermediates. For example, methoxy groups are often introduced using methylating agents like methyl iodide in basic conditions, while hydroxy groups may be protected as acetates during synthesis .

Purification : Column chromatography or recrystallization from ethanol/DMF mixtures is commonly used to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of fluorophenyl-substituted quinolinones?

Methodological Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates crystallization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaOH) can accelerate cyclization steps. For example, describes NaOH-mediated condensation in ethanol/DMF for similar fluorophenyl-quinolinones .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like hydroxylation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the fluorophenyl, hydroxy, and methoxy substituents. Aromatic protons in the 6.5–8.5 ppm range and methoxy signals near 3.8–4.0 ppm are diagnostic .
  • FT-IR : Hydroxy groups (~3200–3500 cm⁻¹) and carbonyl stretches (~1650–1700 cm⁻¹) for the quinolinone core .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass ~313.09 g/mol for C₁₆H₁₂FNO₃) .

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Methodological Answer:
X-ray crystallography provides definitive proof of molecular geometry and substituent positions. For example:

  • SHELX refinement : Programs like SHELXL ( ) enable precise determination of bond lengths and angles, critical for distinguishing between tautomeric forms (e.g., enol vs. keto configurations in the quinolinone ring) .
  • Hydrogen bonding analysis : The hydroxy group’s position can be confirmed via intermolecular H-bonding patterns in the crystal lattice .

Basic: What computational methods are used to predict the electronic properties of fluorophenyl-substituted quinolinones?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular docking : For bioactive derivatives, docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes or receptors .

Advanced: How can researchers address contradictions between experimental and computational spectral data?

Methodological Answer:

  • Error analysis : Compare experimental NMR/IR with DFT-simulated spectra. Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility not modeled computationally .
  • Complementary techniques : Use X-ray crystallography ( ) or solid-state NMR to validate structural hypotheses .

Basic: What are the key thermodynamic properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO and ethanol, with limited solubility in water due to hydrophobic fluorophenyl and methoxy groups .
  • Stability : The hydroxy group may necessitate storage under inert conditions to prevent oxidation. Thermal stability can be assessed via DSC (Differential Scanning Calorimetry) .

Advanced: What strategies are employed to study the compound’s potential biological activity?

Methodological Answer:

  • In vitro assays : Screen for kinase inhibition or antimicrobial activity using fluorophenyl-quinolinone libraries. For example, highlights similar compounds tested in enzyme inhibition assays .
  • SAR studies : Modify the hydroxy/methoxy substituents to evaluate their impact on bioactivity .

Basic: How can researchers validate the purity of synthesized batches?

Methodological Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Melting point analysis : Sharp melting points (e.g., ~200–220°C) indicate high purity .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Methodological Answer:

  • Reaction exothermicity : Use controlled addition of reagents and cooling systems to manage heat generation in large-scale cyclization steps .
  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous-flow systems .

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